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Compound of Interest

Compound Name: 1-Chloro-4-methylhexane

Cat. No.: B8703372

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1-
chloro-4-methylhexane. In the absence of direct experimental values, this document details
the robust estimation of key thermochemical properties—standard enthalpy of formation,
standard entropy, and heat capacity—through the well-established Benson Group Additivity
Method. This guide offers a foundational dataset for researchers engaged in areas such as
reaction kinetics, process design, and computational modeling where the thermodynamic
properties of halogenated alkanes are critical.

Estimated Thermochemical Data for 1-Chloro-4-
methylhexane

The following tables summarize the calculated thermochemical properties for 1-chloro-4-
methylhexane in the ideal gas phase. These values have been derived using the Benson
Group Additivity Method, a widely recognized and reliable estimation technique.

Table 1: Estimated Standard Enthalpy of Formation and Standard Entropy
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Property Symbol Value Units
Standard Enthalpy of
_ fHe -295.6 kJ/mol
Formation (298.15 K)
Standard Entropy
S° 445.5 J/mol-K

(298.15 K)

Table 2: Estimated Ideal Gas Heat Capacity (Cp) at Various Temperatures

Temperature (K) Heat Capacity (J/mol-K)
300 185.2
400 225.8
500 262.5
600 2941
800 345.3
1000 385.1
1500 455.9

Methodology: The Benson Group Additivity Method

The thermochemical data presented in this guide were calculated using the Benson Group
Additivity Method. This approach is founded on the principle that the thermochemical properties
of a molecule can be accurately estimated by summing the contributions of its constituent
chemical groups. This method is particularly valuable when experimental data is unavailable.

The general equation for the Benson Group Additivity Method is:
Property = > (Group Contribution) + % (Correction Factors)

Where:
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e Property can be the standard enthalpy of formation (AfH®), standard entropy (S°), or heat
capacity (Cp).

e Group Contribution is the empirically determined value for a specific chemical group.

» Correction Factors account for non-additive effects such as ring strain or steric interactions.
For an acyclic molecule like 1-chloro-4-methylhexane, these corrections are generally not
required.

To calculate the thermochemical properties of 1-chloro-4-methylhexane (CH3-CH(CH3)-CH2-
CH2-CH2-Cl), the molecule is dissected into the following Benson groups:

Two C-(C)(H)3 groups: Representing the two terminal methyl groups.

Two C-(C)2(H)2 groups: Representing the two methylene groups in the chain.

One C-(C)3(H) group: Representing the tertiary carbon atom.

One C-(C)(H)2(ClI) group: Representing the primary chlorinated carbon atom.

The specific group additivity values (GAVSs) used for the calculations are compiled from various
critically evaluated sources in thermochemical literature.

Below is a workflow diagram illustrating the application of the Benson Group Additivity Method
for determining the thermochemical properties of 1-chloro-4-methylhexane.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b8703372?utm_src=pdf-body
https://www.benchchem.com/product/b8703372?utm_src=pdf-body
https://www.benchchem.com/product/b8703372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8703372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Estimating Thermochemical Data of 1-Chloro-4-methylhexane
Step 1: Molecular Structure Analysis

Identify Target Molecule:
1-Chloro-4-methylhexane

Step 2: Group Dissection

Deconstruct into Benson Groups:
-2xC-(C)(H)3
-2xC-(C)2(H)2
-1 x C-(C)3(H)

-1 x C-(C)(H)2(ClI)

Step 3: Data Retrieval

Retrieve Group Additivity Values (GAVS)
for AfH°, S°, and Cp
from Thermochemical Databases

nput Values

Step 4: Calculation

Sum GAVs for Each Property:
Property = 3(Group Contributions)

ompile Results

Step 5: Final Data Compilation

Tabulate Estimated Thermochemical Data:
- AfH°

- S°
- Cp vs. Temperature

Click to download full resolution via product page

Caption: Benson Group Additivity Method Workflow.
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Significance and Applications

The thermochemical data provided in this guide for 1-chloro-4-methylhexane are essential for
a variety of applications in research and industry:

o Chemical Process Simulation: Accurate thermochemical data is fundamental for the design,
optimization, and safety analysis of chemical processes involving 1-chloro-4-
methylhexane.

» Reaction Mechanism and Kinetic Modeling: This data is crucial for developing and validating
reaction mechanisms, predicting reaction rates, and understanding combustion and pyrolysis
processes.

» Drug Discovery and Development: In the pharmaceutical industry, understanding the
thermodynamic properties of molecules is important for predicting their stability, reactivity,
and interactions in biological systems.

e Environmental Fate and Transport Modeling: Thermochemical data can be used to model the
behavior and persistence of halogenated compounds in the environment.

This technical guide serves as a valuable resource by providing estimated yet reliable
thermochemical data for 1-chloro-4-methylhexane, thereby facilitating further research and
development in various scientific and industrial fields. The detailed methodology also offers a
transparent and reproducible approach for the estimation of thermochemical properties for
other compounds where experimental data is lacking.

 To cite this document: BenchChem. [Navigating the Thermochemical Landscape of 1-Chloro-
4-methylhexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8703372#thermochemical-data-for-1-chloro-4-
methylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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